N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of benzil with ammonium acetate and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-imidazole derivative with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which can play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: can be compared with other imidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(1,4,5-triphenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H25N3O2S/c1-31-18-17-27-23(30)19-32-26-28-24(20-11-5-2-6-12-20)25(21-13-7-3-8-14-21)29(26)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3,(H,27,30) |
InChI Key |
NVFPHQXEZIAFTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CSC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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